1-[5-(5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-YL]-4-(2,5-DIMETHYLBENZENESULFONYL)PIPERAZINE
Description
Properties
IUPAC Name |
5-cyclopropyl-3-[6-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]pyridin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-15-3-4-16(2)19(13-15)31(28,29)27-11-9-26(10-12-27)20-8-7-18(14-23-20)21-24-22(30-25-21)17-5-6-17/h3-4,7-8,13-14,17H,5-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLZRZJNKZZREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(2,5-dimethylbenzenesulfonyl)piperazine is a heterocyclic molecule exhibiting significant biological activity. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperazine ring, an oxadiazole moiety, and a sulfonyl group. Its IUPAC name reflects its intricate composition, which is essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O3S |
| Molecular Weight | 370.46 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. The process can be outlined as follows:
- Preparation of Oxadiazole : Reaction of cyclopropyl-substituted amidoxime with a suitable acid derivative.
- Formation of Piperazine Ring : The oxadiazole is then reacted with piperazine under controlled conditions to yield the final compound.
- Sulfonylation : Introduction of the dimethylbenzenesulfonyl group through electrophilic aromatic substitution.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxadiazole moiety is known to engage with various enzymes and receptors, potentially inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to various pharmacological effects.
Pharmacological Effects
Research indicates that this compound exhibits:
- Antibacterial Activity : Demonstrated effectiveness against several bacterial strains.
- Antiviral Properties : Potential to inhibit viral replication.
- Anti-inflammatory Effects : Modulation of inflammatory pathways through COX inhibition.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds and their analogs:
- Study on COX Inhibition : A series of sulfonamide-containing compounds were assessed for their ability to block cyclooxygenase enzymes (COX-1 and COX-2). The results indicated that modifications in the oxadiazole structure significantly influenced inhibitory potency .
- Antiviral Studies : Research involving derivatives of the oxadiazole framework showed promising results in inhibiting viral infections in vitro .
- Cellular Mechanisms : Investigations into cellular effects revealed that compounds with similar structures could modulate oxidative stress responses and influence gene expression through interactions with transcription factors .
In Vitro Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-[5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(sulfonamide) | Oxadiazole derivative | Moderate antibacterial |
| 1-[5-(Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(sulfonamide) | Current compound | Strong antibacterial |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural differences and similarities between the target compound and key analogs:
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The cyclopropyl group in the target compound likely increases logP compared to methyl-substituted analogs (e.g., ), favoring blood-brain barrier penetration .
- Solubility: The 2,5-dimethylbenzenesulfonyl group may improve aqueous solubility relative to non-sulfonylated analogs (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
